2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Description
2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiophene core with a bromine atom at position 2, an ethyl group at position 6, and a carboxylic acid moiety at position 3. This structure combines a partially saturated bicyclic system with functional groups that confer unique reactivity and physicochemical properties. Such compounds are frequently explored in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding (carboxylic acid) and hydrophobic interactions (ethyl group) .
Properties
Molecular Formula |
C11H13BrO2S |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
2-bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrO2S/c1-2-6-3-4-7-8(5-6)15-10(12)9(7)11(13)14/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
FMCNGWCTLZGANF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
General Synthetic Strategy
The synthesis of 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic transformations starting from suitably substituted benzothiophene or related precursors. The key steps include:
- Construction of the tetrahydrobenzothiophene core with an ethyl substituent at the 6-position.
- Introduction of the carboxylic acid group at the 3-position.
- Selective bromination at the 2-position of the benzothiophene ring.
This sequence ensures regioselective functionalization critical for the compound’s biological activity and further synthetic utility.
Specific Synthetic Routes
Starting Materials and Core Formation
- The tetrahydrobenzothiophene skeleton is typically synthesized via cyclization reactions involving substituted thiophenes and suitable alkylating agents.
- The ethyl group at the 6-position can be introduced through alkylation reactions or by using ethyl-substituted starting materials.
Carboxylation
- The carboxylic acid moiety at the 3-position is commonly introduced by oxidation of an ester intermediate or by direct carboxylation of a lithio- or magnesio- intermediate derived from the benzothiophene core.
Bromination
- Bromination at the 2-position is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
- Controlled reaction conditions (temperature, solvent, stoichiometry) are essential to achieve selective monobromination without over-bromination or side reactions.
- Solvents like dichloromethane or acetonitrile are preferred to maintain reaction control and facilitate purification.
Industrial and Laboratory Scale Considerations
- On an industrial scale, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and reagent concentration, improving yield and reproducibility.
- Automated control systems ensure consistent quality, reduce reaction times, and minimize hazardous reagent exposure.
- Laboratory preparations focus on batch synthesis with careful monitoring of reaction progress via chromatographic and spectroscopic methods.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Core synthesis | Cyclization with alkylating agent | Toluene/THF | 60–80 °C | 70–85 | Ethyl group introduced at 6-position |
| Carboxylation | Oxidation of ester or CO2 fixation | Acetonitrile/EtOH | 0–25 °C | 65–80 | Ester intermediate often used |
| Bromination | N-Bromosuccinimide (NBS), catalytic | DCM or Acetonitrile | 0–5 °C | 75–90 | Selective bromination at 2-position |
Research Findings on Preparation and Reactivity
- Bromination using NBS under mild conditions is preferred for selectivity and safety compared to elemental bromine, which can cause over-bromination or ring halogenation at undesired sites.
- The ethyl substituent at the 6-position influences regioselectivity by steric and electronic effects, directing bromination to the 2-position.
- Carboxylation methods using lithiation followed by CO2 quenching provide high regioselectivity and yield for the 3-carboxylic acid group.
- The tetrahydrobenzothiophene ring system exhibits stability under the reaction conditions used for bromination and carboxylation, allowing for efficient multi-step synthesis.
Comparative Analysis with Related Compounds
| Compound Name | Bromination Agent | Key Differences in Preparation | Yield Range (%) | Notes |
|---|---|---|---|---|
| 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | NBS or Br2 | Ethyl substituent directs bromination; mild conditions preferred | 75–90 | High selectivity due to ethyl group |
| Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | NBS | Ester form instead of acid; bromination at 2-position | 70–85 | Intermediate for acid synthesis |
Summary Table of Key Physical and Chemical Data
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C11H13BrO2S | Confirmed by PubChem |
| Molecular Weight | 289.19 g/mol | Computed by PubChem |
| CAS Number | 1602114-33-9 | PubChem |
| IUPAC Name | 2-bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | PubChem |
| Bromination Agent | N-Bromosuccinimide (NBS), Br2 | Literature standard |
| Typical Reaction Temperature | 0–5 °C | To ensure selective bromination |
| Solvents Used | Dichloromethane, Acetonitrile | Common solvents for bromination |
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Reactivity: Bromine at position 2 facilitates nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic chemistry (e.g., Suzuki-Miyaura couplings) . Amino or tetrazolyl groups at position 2 enhance hydrogen-bonding capacity, critical for interactions in biological systems or crystal engineering .
Functional Group Diversity: The carboxylic acid at position 3 is a common feature, enabling salt formation and solubility modulation. Derivatives with tetrazole or benzoylamino groups expand utility in metal-organic frameworks (MOFs) or enzyme inhibition studies .
Crystallographic Applications :
- Tools like SHELX and ORTEP-III are frequently employed to resolve crystal structures of these compounds, aiding in the analysis of hydrogen-bonding patterns and molecular packing .
Research Implications
These compounds are pivotal in drug discovery (e.g., kinase inhibitors) and materials science (e.g., organic semiconductors). The ethyl-bromo derivative’s balance of reactivity and stability makes it a promising candidate for further derivatization, while analogs with tetrazole or benzoylamino groups highlight the versatility of the benzothiophene core .
Biological Activity
2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (C11H13BrO2S) is a complex organic compound with potential pharmacological properties. Its unique molecular structure includes a bromine atom and an ethyl group, which may enhance its biological activity. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and enzyme-inhibitory properties based on recent studies and findings.
- Molecular Formula : C11H13BrO2S
- Molecular Weight : 289.19 g/mol
- Structure : The compound features a benzothiophene ring with a bromine atom at position 2 and an ethyl group at position 6, contributing to its distinct reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds in the benzothiophene family exhibit antimicrobial properties. The presence of the bromine atom in 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid may enhance its lipophilicity, potentially increasing its interaction with microbial membranes.
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | E. coli | Not specified |
| Related thiophene derivatives | Various bacteria | MIC ranging from 50 mg/mL to higher values |
Anticancer Activity
Recent studies have identified promising anticancer activity for thiophene derivatives similar to 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. For instance, derivatives have shown inhibition of key signaling pathways in cancer cells.
- Inhibition of VEGFR-2 and AKT :
- Cell Cycle Arrest and Apoptosis Induction :
| Assay Type | Compound | IC50 (µM) | Effect Observed |
|---|---|---|---|
| VEGFR-2 Inhibition | 4c | 0.075 | Significant inhibition |
| AKT Inhibition | 4c | 4.60 | Significant inhibition |
| Caspase Activity | 3b & 4c | N/A | Increased apoptosis |
Mechanistic Studies
Mechanistic evaluations through molecular docking studies suggest that the binding patterns of these compounds fit well within the active sites of VEGFR-2 and AKT proteins. This supports their potential as dual-action inhibitors targeting multiple pathways involved in cancer proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
